4-Bromo-6-chloroquinolin-3-amine 4-Bromo-6-chloroquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19943697
InChI: InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2
SMILES:
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol

4-Bromo-6-chloroquinolin-3-amine

CAS No.:

Cat. No.: VC19943697

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chloroquinolin-3-amine -

Specification

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
IUPAC Name 4-bromo-6-chloroquinolin-3-amine
Standard InChI InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2
Standard InChI Key SPLQUWHNCZTYMI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C(=C2C=C1Cl)Br)N

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-6-chloroquinolin-3-amine (molecular formula: C9H6BrClN2\text{C}_9\text{H}_6\text{BrClN}_2) features a bicyclic aromatic system with halogen and amine substituents. The bromine and chlorine atoms at positions 4 and 6, respectively, introduce electronic effects that influence reactivity, while the amine group at position 3 provides a site for hydrogen bonding and further functionalization.

Key Properties

Although exact experimental data for this compound are scarce, properties of related compounds offer valuable approximations:

  • Molecular Weight: 257.51 g/mol (calculated based on formula).

  • Density: Estimated at 1.7–1.8 g/cm³, comparable to 4-bromo-6-chloroquinoline .

  • Boiling Point: Likely exceeds 300°C, similar to halogenated quinolines .

  • Solubility: Expected low solubility in polar solvents due to aromatic and halogenated groups.

Table 1: Comparative Properties of Halogenated Quinolines

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)
4-Bromo-6-chloroquinolineC9H5BrClN\text{C}_9\text{H}_5\text{BrClN}1.7 331.3
3-Bromo-6-chloro-8-quinolinolC9H5BrClNO\text{C}_9\text{H}_5\text{BrClNO}N/AN/A

The amine group in 4-bromo-6-chloroquinolin-3-amine may enhance solubility in acidic media through protonation, a property critical for pharmaceutical formulations .

Synthesis and Preparation Strategies

Synthetic routes to 4-bromo-6-chloroquinolin-3-amine remain underdocumented, but methodologies for analogous bromo-chloro quinolines provide a foundation. Key approaches include:

Halogenation and Functional Group Interconversion

The Fordham University study on 3-bromo-6-chloro-8-quinolinols illustrates a multi-step synthesis involving nitration, bromination, and reduction :

  • Nitration: Introduction of a nitro group at position 8 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Bromination/Chlorination: Electrophilic substitution with bromine or chlorine under controlled conditions.

  • Reduction: Conversion of nitro to amine groups using catalytic hydrogenation or sodium borohydride.

Adapting this protocol, 4-bromo-6-chloroquinolin-3-amine could be synthesized via:

  • Step 1: Bromination of 6-chloroquinolin-3-amine using PBr3\text{PBr}_3 or NBS\text{NBS}.

  • Step 2: Purification via column chromatography to isolate the 4-bromo derivative.

Table 2: Representative Reaction Conditions for Quinoline Halogenation

Reaction StepReagents/ConditionsYield (%)
BrominationPBr3\text{PBr}_3, 110°C, 12h65–75
ChlorinationCl2\text{Cl}_2, FeCl₃ catalyst70–80

Biological Activity and Research Findings

While direct studies on 4-bromo-6-chloroquinolin-3-amine are lacking, research on structurally similar compounds reveals promising biological activities:

Antifungal Properties

Gershon et al. (1996) demonstrated that 3-bromo-6-chloro-8-quinolinols exhibit significant fungitoxicity against Aspergillus niger and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) below 50 µg/mL . The mechanism likely involves disruption of fungal membrane integrity via chelation of essential metal ions.

Structure-Activity Relationships

  • Halogen Positioning: Bromine at position 4 and chlorine at position 6 enhance electrophilicity, improving interaction with biological targets .

  • Amine Functionality: The 3-amine group may facilitate hydrogen bonding with enzymatic active sites, potentiating activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator